molecular formula C6H9NO2 B15315556 (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid

(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B15315556
M. Wt: 127.14 g/mol
InChI Key: LLGCBCPKHMYQSX-ZMIZWQJLSA-N
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Description

(1R,3R,4S)-3-aminobicyclo[210]pentane-1-carboxylic acid is a bicyclic amino acid with a unique structure that includes a bicyclo[210]pentane ring system

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid

InChI

InChI=1S/C6H9NO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2,7H2,(H,8,9)/t3-,4-,6-/m1/s1

InChI Key

LLGCBCPKHMYQSX-ZMIZWQJLSA-N

Isomeric SMILES

C1[C@H]2[C@@]1(C[C@H]2N)C(=O)O

Canonical SMILES

C1C2C1(CC2N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry, followed by cyclization and subsequent functional group transformations to introduce the amino and carboxylic acid groups.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology: The compound’s bicyclic structure and functional groups make it a candidate for studying enzyme interactions and protein binding. It can be used as a probe to investigate the mechanisms of various biological processes.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may impart specific biological activities, making it a valuable scaffold for drug design and development.

Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts. It can be incorporated into polymers and other industrial products to enhance their properties.

Mechanism of Action

The mechanism by which (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing molecular targets and pathways involved in various physiological processes.

Comparison with Similar Compounds

  • (1R,2S)-2-aminocyclopentanecarboxylic acid
  • (1S,3R)-3-aminocyclopentane-1-carboxylic acid
  • (1R,2R)-2-aminocyclohexanecarboxylic acid

Comparison: Compared to these similar compounds, (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid has a more rigid bicyclic structure, which can impart different reactivity and binding properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological interactions.

Biological Activity

(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C6_6H9_9N\O2_2
  • Molecular Weight : 141.14 g/mol
  • IUPAC Name : (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid

The biological activity of (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid primarily involves its interaction with specific enzymes and receptors in the body. Research indicates that this compound may act as an inhibitor or modulator of certain biological pathways, which can lead to therapeutic effects.

1. Neuroprotective Effects

Studies have suggested that (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid exhibits neuroprotective properties. It has been shown to reduce neuronal cell death in models of neurodegeneration, potentially through the modulation of glutamate receptors and inhibition of excitotoxicity.

2. Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

3. Enzyme Inhibition

This compound has been identified as a potential inhibitor of arginase, an enzyme involved in the urea cycle and nitric oxide production. Inhibition of arginase can have implications for conditions such as hypertension and cancer.

Case Study 1: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid resulted in a significant reduction in markers of neuronal injury following induced ischemia. The compound was found to enhance the expression of neuroprotective factors such as brain-derived neurotrophic factor (BDNF).

Case Study 2: Antimicrobial Efficacy

In vitro studies showed that (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests potential for development into a therapeutic agent for bacterial infections.

Research Findings Summary

Activity Findings
NeuroprotectionReduces neuronal cell death; enhances BDNF expression
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionInhibits arginase activity

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